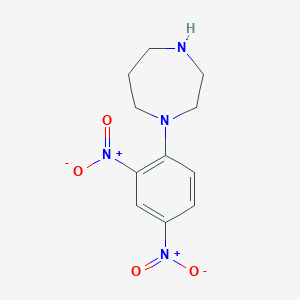

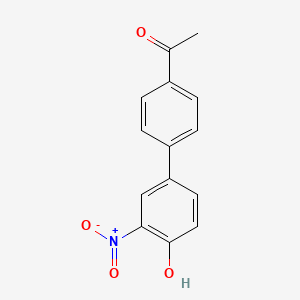

1-(2,4-Dinitrophenyl)-1,4-diazepane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2,4-Dinitrophenyl)-1,4-diazepane is a compound that has been studied in the context of various chemical reactions and properties . It is related to 2,4-Dinitrophenylhydrazine (DNPH), a red to orange solid that is a substituted hydrazine . DNPH is used in biochemical studies of oxidative processes where it uncouples oxidative phosphorylation .

Synthesis Analysis

The synthesis of related compounds involves the reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium (Zincke) salts . The reaction mixture is heated to reflux and stirred vigorously for several days .科学的研究の応用

Synthesis and Reactivity

1,4-Diazepines, including compounds like 1-(2,4-Dinitrophenyl)-1,4-diazepane, are explored for their synthetic schemes and reactivity due to their significant medicinal importance. These compounds are associated with a wide range of biological activities, making them a focal point for pharmaceutical research. Scientists actively engage in synthesizing and evaluating the biological aspects of 1,4-diazepine derivatives to exploit their potential in pharmaceutical applications (Rashid et al., 2019).

Biological Significance

The biological attributes of 1,4-diazepine derivatives, such as this compound, have garnered attention for their diverse biological activities. These activities include antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. The exploration of these derivatives for potential pharmaceutical use highlights their importance in drug discovery and therapeutic applications (Rashid et al., 2019).

作用機序

Target of Action

The primary target of 1-(2,4-Dinitrophenyl)-1,4-diazepane is the mitochondria in cells . It acts as an oxidative phosphorylation uncoupling agent , disrupting the normal energy production processes within the cell .

Mode of Action

This compound interacts with its target by causing dose-dependent mitochondrial uncoupling . This process disrupts the proton gradient across the mitochondrial membrane, leading to the rapid loss of ATP as heat . This uncoupling effect results in increased energy expenditure and heat production at the cellular level .

Biochemical Pathways

The compound affects the oxidative phosphorylation pathway . By uncoupling oxidative phosphorylation, it disrupts the normal flow of protons across the mitochondrial membrane, leading to a rapid conversion of ATP into heat . This process increases the basal metabolic rate, leading to increased energy expenditure .

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by limited distribution to tissues . Following administration, experimentally measured partition coefficients were found to be less than 1 for all analyzed tissues . The compound exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .

Result of Action

The molecular and cellular effects of this compound’s action include increased basal metabolic rate , rapid loss of ATP as heat , and uncontrolled hyperthermia . In case of overdose, it can lead to severe toxicities, including death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to the compound occurs from pesticide runoff to water and from releases to the air from manufacturing plants . Moreover, the compound’s toxicity can be influenced by the dose and route of administration .

特性

IUPAC Name |

1-(2,4-dinitrophenyl)-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c16-14(17)9-2-3-10(11(8-9)15(18)19)13-6-1-4-12-5-7-13/h2-3,8,12H,1,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQGMUQPONACFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

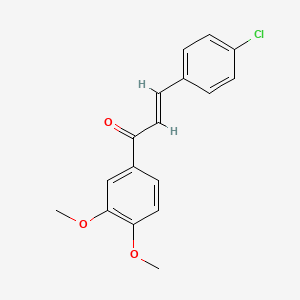

![1-[4-(Benzyloxy)-3,5-dichlorophenyl]ethan-1-one](/img/structure/B6328877.png)

![2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol hydrochloride](/img/structure/B6328948.png)